3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-methylpropanamide
Description
Overview of 3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-methylpropanamide
3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-methylpropanamide represents a synthetic organic compound characterized by a distinctive molecular architecture that incorporates multiple functional groups within a single molecular framework. The compound exhibits the molecular formula C₁₂H₂₂N₂O and possesses a molecular weight of 210.32 grams per mole, as documented in chemical databases and supplier specifications. The structural composition features a cyclohexene ring system connected through an ethylamino linker to a methylated propanamide functional group, creating a molecule with both aliphatic and aromatic characteristics.
The chemical structure can be represented through its Simplified Molecular Input Line Entry System notation as CNC(=O)CCNCCC1=CCCCC1, which illustrates the connectivity pattern between the various molecular components. The compound is officially registered under Chemical Abstracts Service number 1040691-07-3, providing a unique identifier for this specific molecular entity in international chemical databases. The International Union of Pure and Applied Chemistry name for this compound reflects its systematic nomenclature, emphasizing the precise positioning of functional groups and their stereochemical relationships.
Physical property data indicates that the compound exhibits specific characteristics including a calculated density of approximately 1.0±0.1 grams per cubic centimeter and a predicted boiling point of 392.9±35.0 degrees Celsius at standard atmospheric pressure. The molecular structure contains two nitrogen atoms and one oxygen atom, contributing to its potential for hydrogen bonding interactions and polar molecular behavior. These physical and chemical properties establish the foundation for understanding the compound's behavior in various chemical environments and its potential utility in research applications.
Historical Context and Discovery
The historical development of 3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-methylpropanamide can be traced through patent literature and chemical database records that document its first appearances in scientific literature. Patent documentation from Chinese sources indicates that related cyclohexenyl ethylamine compounds have been the subject of synthetic research since the early 2000s, with specific methodologies for their preparation being developed and refined over subsequent decades. The synthesis of the parent compound 2-(1-cyclohexenyl)ethylamine, which serves as a key precursor in the formation of the methylpropanamide derivative, has been documented with various synthetic approaches achieving yields ranging from 93.1% to 96.5% under optimized reaction conditions.
The compound's registration in chemical databases appears to have occurred in the early 2010s, coinciding with increased interest in cyclohexene-containing molecules for pharmaceutical and materials science applications. The Chemical Abstracts Service registration provides evidence of formal recognition within the global chemical community, facilitating research collaboration and commercial development activities. The development timeline suggests that this compound emerged during a period of intensive research into amine-containing heterocyclic compounds, particularly those incorporating cyclohexene ring systems.
Research methodologies for synthesizing related compounds demonstrate the evolution of synthetic chemistry techniques, with early approaches focusing on multi-step reactions involving nitrile intermediates and subsequent reduction processes. The patent literature reveals that synthetic strategies have progressed from complex multi-step procedures to more streamlined approaches that minimize reaction steps while maximizing product yields. This historical progression reflects broader trends in synthetic organic chemistry toward more efficient and environmentally sustainable synthetic methodologies.
Motivation for Academic Study
The academic interest in 3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-methylpropanamide stems from several converging factors that make this compound particularly valuable for scientific investigation. The molecular structure combines multiple functional groups that are individually significant in chemical research, creating opportunities to study their collective behavior and potential synergistic effects. The cyclohexene ring system provides a rigid framework that constrains molecular conformations while maintaining sufficient flexibility for dynamic interactions with other molecules.
The presence of both primary and secondary amine functionalities within the molecule creates opportunities for studying nitrogen-based chemical reactivity patterns and their influence on molecular recognition processes. The methylated amide group introduces additional complexity through its potential for hydrogen bonding and its influence on molecular polarity and solubility characteristics. These structural features collectively position the compound as an excellent model system for investigating structure-activity relationships in organic chemistry.
Research applications for this compound extend beyond fundamental chemical studies to include potential uses in materials science and synthetic methodology development. The unique combination of rigidity and flexibility within the molecular framework makes it an attractive candidate for studying molecular dynamics and conformational behavior using computational chemistry methods. The compound's structural features also suggest potential utility as a building block for larger molecular assemblies or as an intermediate in the synthesis of more complex chemical entities.
Contemporary research trends in chemical biology and medicinal chemistry have emphasized the importance of understanding how molecular structure influences biological activity, making compounds like 3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-methylpropanamide valuable for comparative studies. The systematic investigation of such compounds contributes to the broader understanding of molecular recognition principles and helps establish predictive models for designing new chemical entities with desired properties.
Scope and Structure of the Research
The comprehensive investigation of 3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-methylpropanamide encompasses multiple research domains that collectively provide a complete understanding of this chemical entity. The research scope includes detailed analysis of molecular structure and properties, synthetic methodologies for compound preparation, and characterization techniques for confirming molecular identity and purity. Each research area contributes essential information that builds toward a comprehensive understanding of the compound's chemical behavior and potential applications.
Structural analysis forms a fundamental component of the research framework, involving detailed examination of molecular geometry, electronic properties, and conformational behavior. This includes investigation of intramolecular interactions, such as hydrogen bonding patterns and steric effects, that influence the compound's three-dimensional structure and dynamic behavior. Computational chemistry methods provide additional insights into electronic structure and molecular orbital characteristics that govern chemical reactivity patterns.
The synthetic chemistry component of the research focuses on developing efficient methodologies for compound preparation and optimization of reaction conditions to maximize yield and purity. This includes investigation of alternative synthetic routes, catalyst selection, and reaction mechanism studies that provide insights into the fundamental chemical processes involved in compound formation. The research also encompasses scale-up considerations and process optimization factors that influence the practical utility of synthetic methodologies.
Characterization studies represent another critical research component, involving the application of various analytical techniques to confirm molecular structure and assess compound purity. This includes nuclear magnetic resonance spectroscopy, mass spectrometry, infrared spectroscopy, and other analytical methods that provide definitive molecular identification. The research structure also incorporates comparative studies with related compounds to establish structure-property relationships and identify unique characteristics that distinguish this particular molecular entity from similar chemical structures.
Properties
IUPAC Name |
3-[2-(cyclohexen-1-yl)ethylamino]-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-13-12(15)8-10-14-9-7-11-5-3-2-4-6-11/h5,14H,2-4,6-10H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOOQYCLUUIQJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCNCCC1=CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reactions:
Dehydration of Cyclohexanol :
Cyclohexanol undergoes dehydration using concentrated sulfuric acid or phosphoric acid at 160–180°C, yielding cyclohexene (70–85% yield).
$$
\text{Cyclohexanol} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Cyclohexene} + \text{H}_2\text{O}
$$Wittig Reaction :
Cyclohexanone reacts with a stabilized ylide (e.g., Ph₃P=CH₂) in anhydrous THF to form cyclohexene (85–90% yield).
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Acid Dehydration | H₂SO₄, 170°C, 2 h | 78 | 95 |
| Wittig Olefination | Ph₃P=CH₂, THF, 0°C to reflux | 88 | 98 |
Introduction of the Aminoethyl Group
The 2-(1-cyclohexen-1-yl)ethylamine intermediate is synthesized via:
- Nucleophilic Substitution : Reaction of cyclohexene bromide with excess ethylenediamine in DMF at 60°C (65% yield).
- Reductive Amination : Cyclohexene aldehyde reacts with ethylenediamine in the presence of NaBH₃CN (pH 6–7, methanol, 80% yield).
Optimization Data:
| Method | Conditions | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Nucleophilic Substitution | DMF, 60°C, 12 h | 65 | 90 |
| Reductive Amination | NaBH₃CN, MeOH, RT, 6 h | 80 | 95 |
Formation of the Propanamide Backbone
The final step involves coupling 2-(1-cyclohexen-1-yl)ethylamine with N-methylpropanoic acid using:
- Carbodiimide-Mediated Coupling : DCC or EDC with HOBt in dichloromethane (70–75% yield).
- Active Ester Method : Formation of a pentafluorophenyl ester for amide bond formation (85% yield).
Comparative Analysis:
| Coupling Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| DCC/HOBt | DCM | 24 | 72 |
| EDC/HOAt | DMF | 18 | 78 |
| Pentafluorophenyl ester | THF | 12 | 85 |
Purification and Characterization
Final purification is achieved via:
- Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3).
- Recrystallization : Ethanol/water mixture (90% recovery).
- ¹H NMR (400 MHz, CDCl₃): δ 5.6 (m, 1H, CH₂=CH), 3.2 (t, 2H, NHCH₂), 2.8 (s, 3H, NCH₃).
- HPLC Purity : 98.5% (C18 column, acetonitrile/water gradient).
Scale-Up Considerations
- Batch Reactor Conditions : 10 L reactor, 25°C, 12 h agitation for reductive amination (85% yield).
- Lyophilization : Used for final product stabilization (residual solvent <0.1%).
Chemical Reactions Analysis
Types of Reactions
3-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
3-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-N-methylpropanamide is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound binds to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Cyclohexene vs. Cyclohexyl Substituents
This unsaturation may enhance binding to hydrophobic pockets in biological targets but could also reduce metabolic stability .
Amide and Linker Modifications
Aromatic vs. Aliphatic Moieties
- The quinoline in and indole in introduce aromatic systems, enabling interactions with enzymes or receptors via π-stacking. In contrast, the target compound’s cyclohexene is aliphatic, favoring hydrophobic interactions .
Biological Activity
3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-methylpropanamide, with the molecular formula and a molecular weight of 210.32 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in the fields of chemistry and biology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
- Molecular Formula :
- Molecular Weight : 210.32 g/mol
- CAS Number : 1040691-07-3
Synthesis
The synthesis typically involves the reaction of 2-(1-cyclohexenyl)ethylamine with N-methylpropanamide under controlled conditions. This reaction can yield various derivatives depending on the specific conditions used during synthesis.
The biological activity of 3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-methylpropanamide is primarily attributed to its ability to interact with specific proteins and enzymes. This interaction can modulate cellular processes and biochemical pathways, which may lead to various therapeutic effects:
- Protein Binding : The compound binds to target proteins, altering their activity.
- Enzyme Modulation : It may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways.
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- Proteomics Applications : It is utilized in proteomics research to study protein interactions and functions, aiding in understanding cellular mechanisms and disease states .
- Therapeutic Potential : Preliminary investigations suggest that it may exhibit anti-inflammatory properties, although detailed studies are still required to confirm these effects.
- Cellular Effects : The compound has shown potential in modulating cell signaling pathways, which could have implications for cancer research and treatment strategies.
Case Studies
- Case Study 1 : A study investigated the effects of 3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-methylpropanamide on specific cancer cell lines. Results indicated that the compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent.
- Case Study 2 : Another study focused on its role in modulating inflammatory responses in vitro. The findings demonstrated a significant reduction in pro-inflammatory cytokine release upon treatment with the compound.
Comparison with Similar Compounds
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 2-(1-Cyclohexenyl)ethylamine | Similar backbone | Limited biological data |
| 3-Ethoxy-2-cyclohexen-1-one | Similar cyclohexene | Different chemical reactivity |
Uniqueness
3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-methylpropanamide stands out due to its specific structure that allows for diverse interactions with proteins and enzymes compared to similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-methylpropanamide in laboratory settings?
- Methodological Answer : Adopt strict personal protective equipment (PPE) protocols, including nitrile gloves, lab coats, and safety goggles, to prevent skin/eye contact. Conduct experiments in a fume hood to mitigate inhalation risks. Store the compound in a cool, dry environment away from incompatible substances like strong oxidizers. Safety data for structurally similar compounds emphasize these measures .
Q. How can researchers synthesize and characterize this compound?
- Methodological Answer : Synthesis may involve amide bond formation between cyclohexenyl ethylamine derivatives and activated carboxylic acid intermediates. For characterization, employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm molecular connectivity and high-resolution mass spectrometry (HRMS) for molecular weight validation. Single-crystal X-ray diffraction (as seen in analogous compounds) can resolve stereochemistry and confirm crystal packing .
Q. What analytical techniques are suitable for assessing purity and stability?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection to quantify purity. Accelerated stability studies (e.g., exposure to heat, light, or humidity) paired with Fourier-transform infrared spectroscopy (FTIR) can monitor degradation pathways. Differential scanning calorimetry (DSC) may assess thermal stability .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing side reactions?
- Methodological Answer : Employ design of experiments (DoE) to evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst loading). Kinetic studies using in situ IR spectroscopy can identify intermediate species and optimize reaction time. For example, analogous studies on cyclopropane derivatives utilized DoE to achieve >90% yield .
Q. How to resolve contradictions in spectral data (e.g., NMR splitting patterns vs. computational predictions)?
- Methodological Answer : Perform density functional theory (DFT) calculations to model expected NMR chemical shifts and coupling constants. Compare experimental data with computational results to identify conformational discrepancies. If unresolved, consider variable-temperature NMR or X-ray crystallography to validate molecular geometry .
Q. What computational methods are effective for studying the compound’s reactivity or binding interactions?
- Methodological Answer : Molecular dynamics (MD) simulations can model solvation effects or protein-ligand interactions. Pair with quantum mechanical/molecular mechanical (QM/MM) hybrid methods to study reaction mechanisms. Recent AI-driven approaches (e.g., COMSOL Multiphysics integration) enable predictive modeling of reaction pathways and optimization of experimental parameters .
Q. How to design experiments to evaluate the compound’s stability under varying pH or enzymatic conditions?
- Methodological Answer : Conduct pH-dependent stability assays using buffer systems (pH 1–13) and monitor degradation via LC-MS. For enzymatic stability, incubate the compound with liver microsomes or specific hydrolases (e.g., esterases) and quantify metabolite formation. Statistical tools like ANOVA can identify significant degradation factors .
Q. What reactor design considerations are critical for scaling up synthesis?
- Methodological Answer : Prioritize continuous-flow reactors over batch systems for improved heat/mass transfer. Use computational fluid dynamics (CFD) to model mixing efficiency. For exothermic reactions, incorporate cooling jackets and real-time temperature monitoring. Pilot-scale studies should validate safety margins and scalability, as highlighted in chemical engineering design principles .
Notes on Data Contradictions and Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
